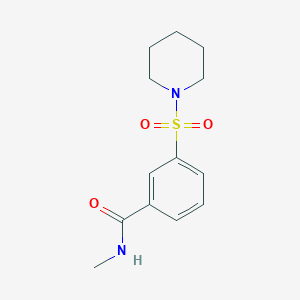

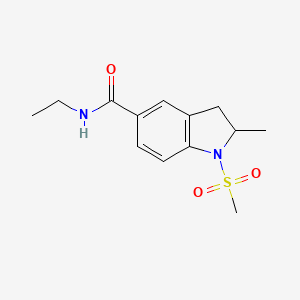

N-(3-ethoxypropyl)-3-fluorobenzamide

説明

Synthesis Analysis

The synthesis of fluorinated benzamides, similar to N-(3-ethoxypropyl)-3-fluorobenzamide, often involves complex reactions. For instance, the synthesis of fluorinated benzamide neuroleptics, which shares a structural resemblance, was achieved starting from 3-(3,4-dimethoxyphenyl)-1-propanol in a multi-step process leading to moderate overall yields. The process involved nucleophilic substitution reactions to introduce the fluorine atom, a key step in obtaining the desired fluorinated structure (Mukherjee, 1991).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3-ethoxypropyl)-3-fluorobenzamide has been elucidated through various analytical techniques, including X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on the molecular geometry, highlighting the importance of these interactions in determining the overall structure of the compound (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of N-(3-ethoxypropyl)-3-fluorobenzamide and similar compounds often involve the exploration of their reactivity under various conditions. For example, the oxidative coupling of N-methoxybenzamides has been studied, revealing methods for synthesizing aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams, demonstrating the compound's versatility in chemical synthesis (Wang et al., 2018).

Physical Properties Analysis

The physical properties of N-(3-ethoxypropyl)-3-fluorobenzamide and related compounds are crucial for their application in various fields. The crystal structure analysis, for instance, provides insights into the material's mechanical properties, which are essential for understanding its behavior under different physical conditions (Bhandary et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, play a significant role in the application of N-(3-ethoxypropyl)-3-fluorobenzamide. Studies on similar compounds have focused on understanding these properties through the synthesis and characterization of derivatives, which provide valuable information on their potential uses and limitations (Perrone et al., 2000).

科学的研究の応用

Radiopharmacy Applications

[18F]p-MPPF , a derivative involving a fluorobenzamide moiety similar to N-(3-ethoxypropyl)-3-fluorobenzamide, has been utilized extensively in PET (Positron Emission Tomography) to study 5-HT1A receptors. This compound, due to its fluorine-18 labeling, serves as a potent antagonist, allowing detailed visualization and analysis of serotonergic neurotransmission in both animal models and humans. The development and application of [18F]p-MPPF highlight the critical role of fluorobenzamides in advancing neuroimaging techniques, enabling researchers to gain insights into the functional aspects of the brain and the pathology of neurological disorders (Plenevaux et al., 2000).

Organic Synthesis and Catalysis

Fluorobenzamides are key intermediates in organic synthesis, facilitating diverse chemical transformations. For instance, the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, which shares structural similarities with N-(3-ethoxypropyl)-3-fluorobenzamide, demonstrates the utility of these compounds in directed C-H bond activation. This method is praised for its mildness, practicality, and high yield, showcasing how modifications in the substituent group can lead to the selective formation of valuable products (Rakshit et al., 2011).

Pharmaceutical Applications

The exploration of fluorobenzamide derivatives as inhibitors of essential bacterial cell division proteins like FtsZ has opened new avenues in the development of antibacterial agents. These compounds, by interfering with the bacterial cell cycle, present a promising strategy for combating antibiotic resistance. The synthesis and evaluation of novel fluorobenzamides have led to the identification of potent compounds with significant antibacterial activity, highlighting their potential in creating new therapeutic options (Haydon et al., 2010).

Diagnostic Applications

Fluorobenzamide analogues have also been synthesized for imaging the sigma2 receptor status of solid tumors using PET. These compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios, demonstrating their potential in oncology for non-invasively assessing tumor proliferation and response to therapy. The development of such radiolabeled compounds underscores the importance of fluorobenzamides in diagnostic imaging and their contribution to personalized medicine (Tu et al., 2007).

特性

IUPAC Name |

N-(3-ethoxypropyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-2-16-8-4-7-14-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVYSGWGJRHCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxypropyl)-3-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4626251.png)

![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)

![N-[4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4626261.png)

![[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid](/img/structure/B4626269.png)

![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)

![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)

![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)

![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)

![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)